molecular formula C15H13BrN2O2 B2638256 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole CAS No. 1956323-01-5

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole

Cat. No. B2638256
CAS RN: 1956323-01-5
M. Wt: 333.185
InChI Key: ANGWBRRLUWJKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Synthesis Analysis

The synthesis of imidazoles has been a topic of considerable interest due to their wide range of applications . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Anti-Parkinson’s Activity

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole: and its derivatives have been evaluated for their anti-Parkinson’s activity. In a study, these compounds were tested in vivo using albino rats. The results indicated that some synthesized derivatives exhibited good agonistic activity on dopamine receptors. Additionally, certain compounds were found to be free from neurotoxicity. These findings suggest that these compounds could serve as useful ligands for studying the functional role of dopamine receptors in vivo .

Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibition

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors. These compounds may have potential applications in cancer research and therapeutic development .

Pyrazoline Derivatives

While not directly related to the specific compound mentioned, pyrazoline derivatives have been synthesized and studied for their biological activities. These derivatives exhibit diverse properties, including anti-inflammatory, antimicrobial, and antioxidant effects. Researchers continue to explore their potential applications in drug development .

Fluorescent Imidazole Derivatives

Although not specific to the bromo-substituted imidazole mentioned, research on fluorescent imidazole derivatives is relevant. These compounds exhibit strong fluorescence properties and have applications in imaging, sensing, and bioanalytical assays. The molecular structure and substitution patterns significantly influence their fluorescence behavior .

properties

IUPAC Name

5-bromo-1-(3,4-dimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-19-14-6-4-11(8-15(14)20-2)18-9-17-12-7-10(16)3-5-13(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGWBRRLUWJKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.